molecular formula C20H29N7O B12244096 N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12244096
M. Wt: 383.5 g/mol
InChI Key: WZMGOXMKWVHUEN-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that features a purine derivative as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the purine derivative. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of complex organic compounds, including purine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, such as:

Uniqueness

N-cyclohexyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific structure, which includes a cyclohexyl group and an octahydropyrrolo[3,4-c]pyrrole moiety. This unique structure may confer specific properties and activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H29N7O

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclohexyl-2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C20H29N7O/c1-2-25-13-23-17-18(25)21-12-22-19(17)26-8-14-10-27(11-15(14)9-26)20(28)24-16-6-4-3-5-7-16/h12-16H,2-11H2,1H3,(H,24,28)

InChI Key

WZMGOXMKWVHUEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5CCCCC5

Origin of Product

United States

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